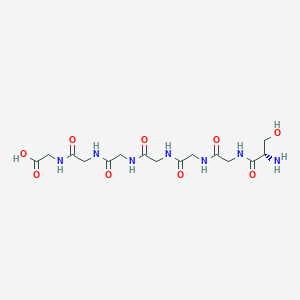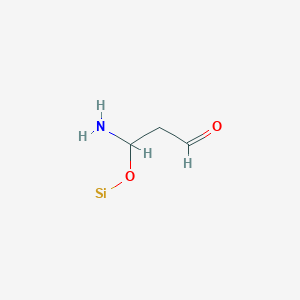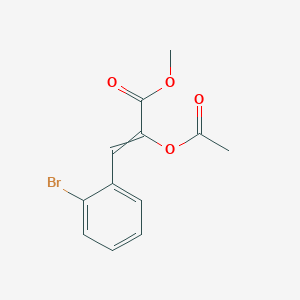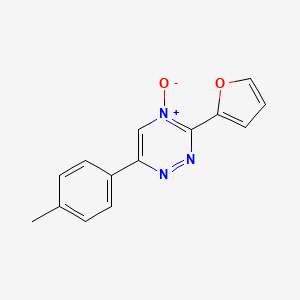stannane CAS No. 832709-56-5](/img/structure/B14200014.png)
[(3,5-Dinitrobenzoyl)oxy](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dinitrobenzoyl)oxystannane is an organotin compound characterized by the presence of a stannane core bonded to a 3,5-dinitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrobenzoyl)oxystannane typically involves the reaction of 3,5-dinitrobenzoic acid with trimethylstannyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for (3,5-Dinitrobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dinitrobenzoyl)oxystannane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 3,5-dinitrobenzoyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents.
Reduction: Reagents such as hydrogen gas and palladium on carbon are used for the reduction of nitro groups.
Major Products
Substitution: The major products are the substituted derivatives of the original compound.
Reduction: The major products are the corresponding amines formed from the reduction of nitro groups.
Aplicaciones Científicas De Investigación
(3,5-Dinitrobenzoyl)oxystannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of stannane derivatives.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: Research into the biological activity of organotin compounds includes studying their potential as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of (3,5-Dinitrobenzoyl)oxystannane involves its interaction with molecular targets through its stannane and nitrobenzoyl groups. The stannane core can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dinitrobenzoyl)oxystannane: Similar in structure but with triphenyl groups instead of trimethyl groups.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of (3,5-Dinitrobenzoyl)oxystannane.
Uniqueness
Its trimethyl groups also contribute to its distinct properties compared to its triphenyl counterpart .
Propiedades
Número CAS |
832709-56-5 |
|---|---|
Fórmula molecular |
C10H12N2O6Sn |
Peso molecular |
374.92 g/mol |
Nombre IUPAC |
trimethylstannyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H4N2O6.3CH3.Sn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;/h1-3H,(H,10,11);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
ZMBGETMIBATZTM-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)


![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)

![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
